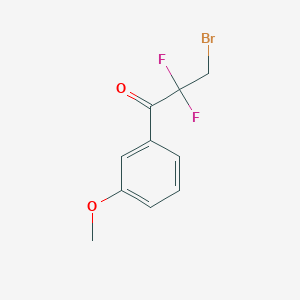
3-Bromo-2,2-difluoro-1-(3-methoxyphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Bromo-2,2-difluoro-1-(3-methoxyphenyl)propan-1-one” is a chemical compound with the CAS Number: 2225136-20-7. It has a molecular weight of 279.08 . The IUPAC name for this compound is the same as the given name .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H9BrF2O2/c1-15-8-4-2-3-7(5-8)9(14)10(12,13)6-11/h2-5H,6H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.
Scientific Research Applications
Chemical Synthesis and Downstream Processing Compounds with structural similarities to 3-Bromo-2,2-difluoro-1-(3-methoxyphenyl)propan-1-one play crucial roles in chemical synthesis and downstream processing, especially in the production of biologically significant diols like 1,3-propanediol and 2,3-butanediol. These diols have widespread applications, including in the production of polymers and as solvents or precursors for other chemicals. The research emphasizes the importance of efficient recovery and purification methods for these compounds, which could be relevant to the synthesis and application of this compound (Xiu & Zeng, 2008).
Material Science and Engineering In material science, similar compounds are integral in developing new materials with specific properties, such as enhanced durability or specialized functions like flame retardancy. The synthesis and modification of these chemicals can lead to advancements in various applications, including electronics, construction materials, and safety equipment (Zhang, Buekens, & Li, 2016).
Pharmaceutical Applications While the direct use of this compound in pharmaceuticals isn't highlighted, compounds with bromine and difluoro groups are often key intermediates in drug synthesis. Their roles in creating complex molecules can be critical for developing new medications or improving existing treatments. Research in this area focuses on optimizing synthesis routes for efficiency, yield, and purity, which is crucial for pharmaceutical applications (Qiu et al., 2009).
Environmental and Safety Considerations The production and use of brominated and difluoro compounds necessitate careful consideration of environmental and safety impacts. Research into the degradation, toxicity, and safe handling of these compounds helps inform regulations and best practices for their use, minimizing adverse environmental and health effects. This area of study is crucial for responsibly integrating such chemicals into industrial applications (Birnbaum, Staskal, & Diliberto, 2003).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 3-Bromo-2,2-difluoro-1-(3-methoxyphenyl)propan-1-one are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is known that brominated and fluorinated compounds often interact with their targets through halogen bonding . The presence of the methoxyphenyl group may also influence the compound’s interaction with its targets .
Biochemical Pathways
Similar compounds have been shown to undergo intramolecular radical cyclization in aqueous solution , which could potentially affect various biochemical pathways.
Pharmacokinetics
The presence of bromine and fluorine atoms could potentially affect the compound’s bioavailability, as these elements are known to influence the lipophilicity and stability of compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the pH, temperature, and presence of other molecules can affect a compound’s reactivity and stability . .
properties
IUPAC Name |
3-bromo-2,2-difluoro-1-(3-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2O2/c1-15-8-4-2-3-7(5-8)9(14)10(12,13)6-11/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJSXMJKALAUIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C(CBr)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

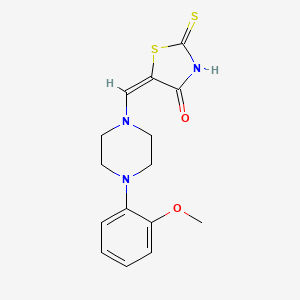
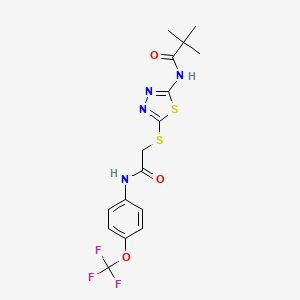
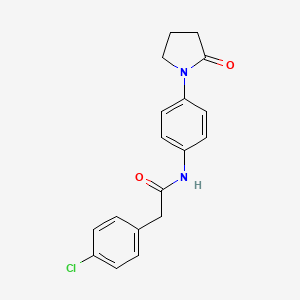
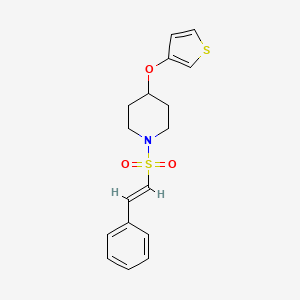
![Methyl 3-[(4-amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoate hydrochloride](/img/structure/B2860495.png)
![N-benzyl-3-(4-bromophenylsulfonyl)-N-ethylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2860496.png)
![2-Methyl-5-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2860497.png)
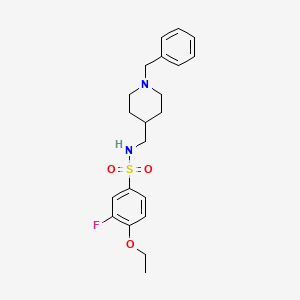
![7-bromo-N-[2-oxo-2-(thiophen-2-yl)ethyl]-1-benzoxepine-4-carboxamide](/img/structure/B2860499.png)
![N'-[cyano(2,4-difluorophenyl)methyl]-N-(4-methylphenyl)ethanediamide](/img/structure/B2860500.png)
![4-(8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B2860504.png)
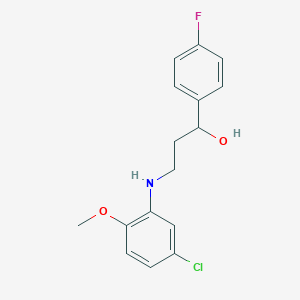
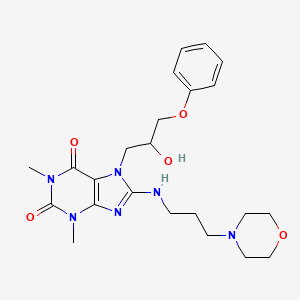
![1-({[5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B2860508.png)